molecular formula C19H18N4O B14915221 [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone

Cat. No.: B14915221
M. Wt: 318.4 g/mol
InChI Key: NEKZEBMUYCZCTC-UHFFFAOYSA-N
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Description

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: is a complex organic compound that features a triazole ring and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylbenzoyl chloride with 1H-1,2,3-triazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidine to form the final product. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Scientific Research Applications

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrrolidinyl group can interact with biological receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of This compound lies in its combination of the triazole and pyrrolidinyl moieties, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(4-phenylphenyl)triazol-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-14-18(20-21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2

InChI Key

NEKZEBMUYCZCTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2C=C(N=N2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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